molecular formula C10H6Cl8 B041515 cis-Chlordane CAS No. 5103-71-9

cis-Chlordane

Cat. No.: B041515
CAS No.: 5103-71-9
M. Wt: 409.8 g/mol
InChI Key: BIWJNBZANLAXMG-KBYKYPSBSA-N
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Description

cis-Chlordane is an organochlorine compound that was widely used as a pesticide. It is one of the isomers of chlordane, which is a mixture of related chemicals. This compound is known for its effectiveness in controlling termites and other pests. due to its persistence in the environment and potential health risks, its use has been banned or restricted in many countries .

Mechanism of Action

Target of Action

The primary target of cis-Chlordane is the Cytochrome P450 2B6 . This enzyme is a part of the Cytochrome P450 family, which are heme-thiolate monooxygenases. These enzymes play a crucial role in the metabolism of a variety of compounds, including drugs and environmental chemicals .

Mode of Action

This compound interacts with its target, Cytochrome P450 2B6, leading to changes in the enzyme’s activity. This interaction can lead to alterations in the metabolism of other compounds within the body .

Biochemical Pathways

It is known that the compound can interfere with the normal functioning of the cytochrome p450 system, potentially affecting a wide range of metabolic processes .

Pharmacokinetics

This compound is absorbed from the gastrointestinal tract, leading to systemic exposure . Once absorbed, it is metabolized and then redistributed to fat . It is excreted slowly through feces, urine elimination, and through breast milk in nursing mothers . It can also cross the placenta and become absorbed by developing fetuses in pregnant women .

Result of Action

The molecular and cellular effects of this compound’s action are complex and can vary depending on the level and duration of exposure. It is believed to bind irreversibly to DNA, leading to cell death or altered cellular function . It also affects transcription by antagonizing estrogen-related receptors . Furthermore, this compound induces hepatic cytochrome P-450, causing a large increase in the volume of the smooth endoplasmic reticulum, which results in hepatocellular enlargement .

Action Environment

This compound is a persistent organic pollutant that can remain in the environment for extended periods . It is expected to volatilize from surface water and surface soil . In air, chlordane is expected to degrade by photolysis and oxidation . Environmental factors such as temperature, pH, and soil composition can influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: This intermediate is then chlorinated to produce cis-Chlordane .

Industrial Production Methods: The industrial production of this compound involves the chlorination of the chlordene intermediate under controlled conditions. The process yields a mixture of cis- and trans-chlordane, along with other related compounds .

Chemical Reactions Analysis

Types of Reactions: cis-Chlordane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

cis-Chlordane is part of a group of related organochlorine compounds, including:

Uniqueness of this compound: this compound is unique due to its specific isomeric form, which influences its chemical behavior and biological activity. Its persistence in the environment and potential for bioaccumulation make it a compound of significant concern .

Properties

CAS No.

5103-71-9

Molecular Formula

C10H6Cl8

Molecular Weight

409.8 g/mol

IUPAC Name

(1R,2R,3S,4R,6R,7R)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene

InChI

InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3-,4-,5-,8-,9-/m1/s1

InChI Key

BIWJNBZANLAXMG-KBYKYPSBSA-N

impurities

Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms.

SMILES

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H]1Cl)Cl)[C@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

boiling_point

175 °C @ 1 mm Hg
at 0.27kPa: 175 °C
decomposes
Decomposes

Color/Form

Viscous, amber-colored liquid
Colorless, viscous liquid
White crystals

density

1.59-1.63 @ 25 °C
Relative density (water = 1): 1.59 - 1.63
1.56
(77 °F): 1.6

flash_point

Solution: 225 °F (open cup), 132 °F (closed cup)

melting_point

Melting point: 106-107 °C cis-isomer;  104-105 °C trans-isomer
217-228 °F

Key on ui other cas no.

5103-71-9

physical_description

Solid;  [Cerilliant MSDS]

Pictograms

Acute Toxic; Irritant; Environmental Hazard

solubility

Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene
In water, 0.056 mg/L @ 25 °C
Solubility in water: none
0.0001%

Synonyms

(1R,2S,3aS,4S,7R,7aS)-rel-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-Methano-1H-indene;  (1α,2α,3aα,4β,7β,7aα)-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene;  1α,2α,4β,5,6,7β,8,8-Octachloro-3aα,4,7,7aα-tetrahydro-

vapor_density

14: (air= 1 at boiling point of chlordane)
14

vapor_pressure

0.000036 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Chlordane
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